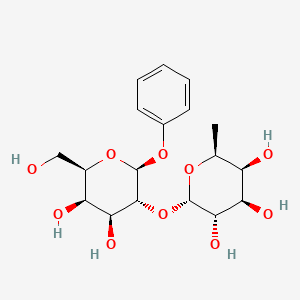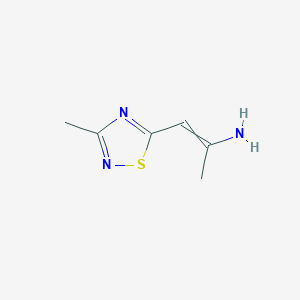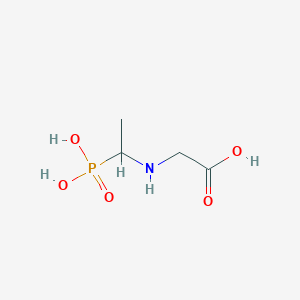
N-(1-Phosphonoethyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Phosphonoethyl)glycine is an organophosphorus compound that has garnered significant attention due to its unique chemical properties and applications It is a derivative of glycine, where the amino group is substituted with a phosphonoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phosphonoethyl)glycine can be achieved through several methods. One common approach involves the reaction of glycine with phosphorous acid and formaldehyde under acidic conditions. This method typically requires a catalyst to facilitate the reaction and improve yield .
Another method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid. This process is often preferred in industrial settings due to its efficiency and scalability .
Industrial Production Methods
In industrial production, the synthesis of this compound often involves the use of environmentally friendly oxidants and catalysts to minimize waste and energy consumption. The choice of synthesis procedure can significantly impact the purity of the final product and the overall efficiency of the process .
化学反应分析
Types of Reactions
N-(1-Phosphonoethyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound back to its reduced state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce various amine derivatives .
科学研究应用
N-(1-Phosphonoethyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of herbicides and other agrochemical products.
作用机制
The mechanism of action of N-(1-Phosphonoethyl)glycine involves its interaction with specific molecular targets and pathways. In plants, it inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, which is involved in the synthesis of aromatic amino acids. This inhibition disrupts protein synthesis and leads to the death of the plant .
相似化合物的比较
Similar Compounds
N-(Phosphonomethyl)glycine:
Phosphonic Acid Derivatives: These compounds share similar chemical properties and are used in various industrial applications.
Uniqueness
Its ability to inhibit key enzymes in biological systems makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
属性
CAS 编号 |
84044-01-9 |
|---|---|
分子式 |
C4H10NO5P |
分子量 |
183.10 g/mol |
IUPAC 名称 |
2-(1-phosphonoethylamino)acetic acid |
InChI |
InChI=1S/C4H10NO5P/c1-3(11(8,9)10)5-2-4(6)7/h3,5H,2H2,1H3,(H,6,7)(H2,8,9,10) |
InChI 键 |
JHBFOISHSQMPPH-UHFFFAOYSA-N |
规范 SMILES |
CC(NCC(=O)O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
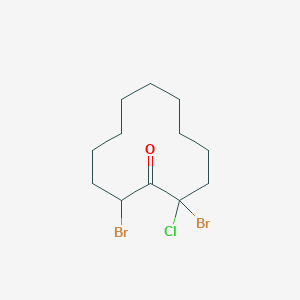


![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)
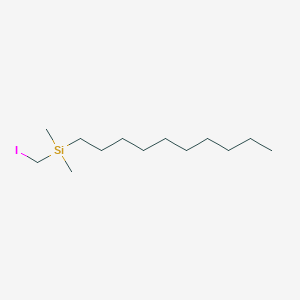
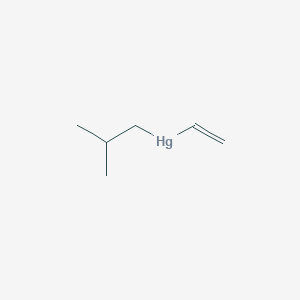
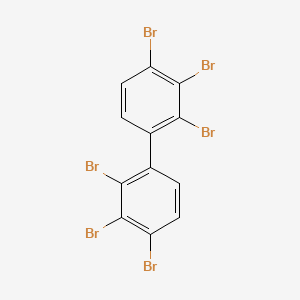
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
